
6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a bromine atom and two amino groups attached to a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine typically involves the bromination of 1,2,4-triazine-3,5-dione. One common method includes the reaction of 1,2,4-triazine-3,5-dione with bromine in water at elevated temperatures. The reaction mixture is then neutralized with ammonia and extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution: Reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can modify the functional groups on the triazine ring.
Aplicaciones Científicas De Investigación
6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Known for its inhibitory activity against D-amino acid oxidase.
6- (3-Bromo-2-naphthyl)-1,3,5-triazine-2,4-diamine: Another triazine derivative with potential biological activity.
Uniqueness
6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and amino groups make it a versatile intermediate for further chemical modifications and applications.
Propiedades
Número CAS |
831218-65-6 |
|---|---|
Fórmula molecular |
C3H6BrN5 |
Peso molecular |
192.02 g/mol |
Nombre IUPAC |
6-bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C3H6BrN5/c4-1-2(5)7-3(6)9-8-1/h2H,5H2,(H3,6,7,9) |
Clave InChI |
LBRAVXLECLKOSV-UHFFFAOYSA-N |
SMILES canónico |
C1(C(=NNC(=N1)N)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


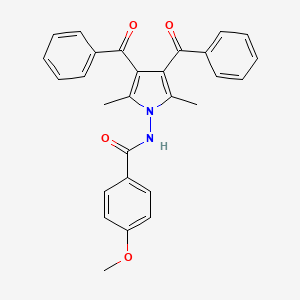
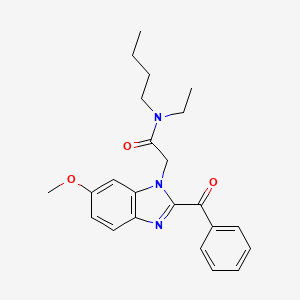

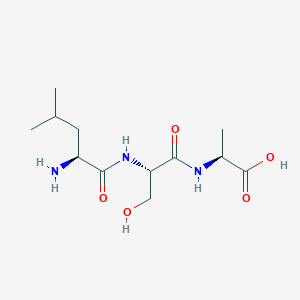
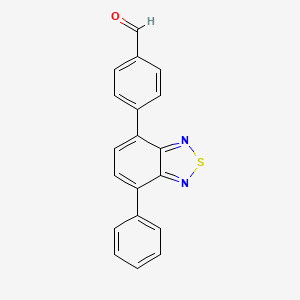
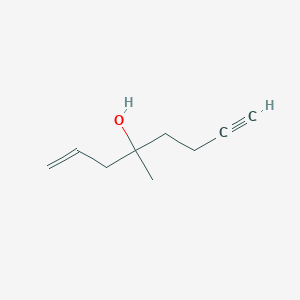
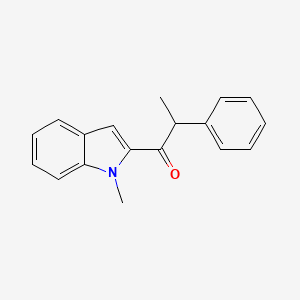
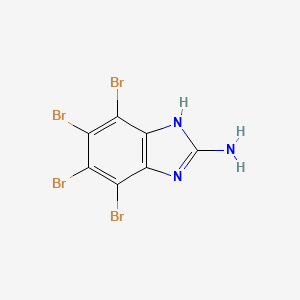
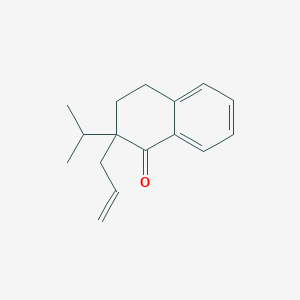
![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
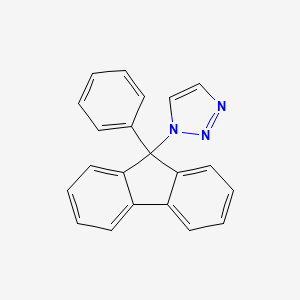
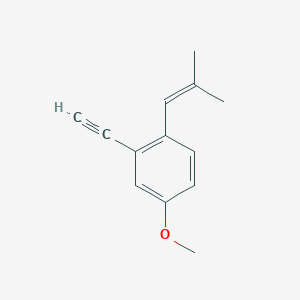
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
